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Cat. No.: B1676019 Get Quote

Decacarbonyldimanganese, Mn₂(CO)₁₀, stands as a cornerstone molecule in organometallic

chemistry. While thermally stable and air-tolerant as a solid, its behavior under photolytic

conditions unveils a rich and complex reactivity that has been the subject of extensive research

for decades.[1] This dinuclear complex, featuring two Mn(CO)₅ units joined solely by a

manganese-manganese bond, possesses two primary, competing photochemical pathways

upon UV irradiation: homolytic cleavage of the metal-metal bond and dissociation of a carbonyl

ligand.[2][3] This photoreactivity generates highly reactive 17-electron and 16-electron

intermediates, namely the pentacarbonylmanganese radical (•Mn(CO)₅) and the unsaturated

dimanganese nonacarbonyl species (Mn₂(CO)₉), respectively.[2]

The ability to photochemically generate these intermediates underpins the utility of Mn₂(CO)₁₀

in a vast array of chemical transformations. It serves as a potent photoinitiator for radical

polymerizations, a catalyst for atom-transfer reactions, and a precursor in the synthesis of

novel organometallic complexes.[4][5] More recently, its capacity to release carbon monoxide

upon irradiation has positioned it as a key photoactivated CO-releasing molecule (photoCORM)

with potential therapeutic applications.[6][7] This guide provides a detailed exploration of the

fundamental photochemical processes of Mn₂(CO)₁₀, the characterization and subsequent

reactivity of its transient intermediates, the experimental techniques used to probe these

ultrafast events, and its applications in modern chemical synthesis.
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The photochemistry of Mn₂(CO)₁₀ is dictated by its electronic structure. The absorption

spectrum in the near-UV region is characterized by two significant bands. A lower energy band,

typically around 340 nm, is assigned to electronic transitions involving the manganese-

manganese bond, specifically the σ→σ* and dπ→σ* transitions.[6][7] Irradiation into this

absorption feature directly populates antibonding orbitals localized on the Mn-Mn axis, leading

to efficient bond rupture.[6][8] A higher energy absorption corresponds to metal-to-ligand

charge transfer (MLCT) transitions, which can also initiate photoreactivity. The competition

between different excited states and their subsequent decay pathways governs the ultimate

photochemical outcome.[9]

Part 1: The Core Photochemical Pathways
Upon absorption of a UV photon, Mn₂(CO)₁₀ undergoes one of two primary photochemical

reactions. The overall quantum efficiency for decomposition is approximately 0.4, with metal-

metal bond cleavage being the predominant pathway, accounting for about three-quarters of

the events.[2]

Pathway A: Homolysis of the Manganese-Manganese
Bond
The most prominent photochemical reaction is the homolytic cleavage of the Mn-Mn bond,

yielding two equivalents of the 17-electron pentacarbonylmanganese radical, •Mn(CO)₅.[1][8]

Mn₂(CO)₁₀ + hν → 2 •Mn(CO)₅

This process is highly efficient due to the direct excitation into the σ→σ* transition, which

creates a strongly dissociative excited state.[8][9] The •Mn(CO)₅ radical is a key intermediate

responsible for much of the subsequent chemistry, including radical recombination and atom

abstraction reactions. Flash photolysis studies have been instrumental in observing this

species, which exhibits a characteristic transient absorption band centered around 800 nm.[2]

Pathway B: Dissociation of a Carbonyl Ligand
In competition with Mn-Mn bond scission, Mn₂(CO)₁₀ can also lose a carbonyl (CO) ligand to

form the coordinatively unsaturated dinuclear species, Mn₂(CO)₉.[2][3]

Mn₂(CO)₁₀ + hν → Mn₂(CO)₉ + CO
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This process becomes more significant in the gas phase and has been observed in solution

and low-temperature matrices.[10][11][12] The resulting Mn₂(CO)₉ intermediate is believed to

feature a bridging carbonyl group to alleviate the electronic unsaturation at one of the metal

centers.[11] This species has a transient absorption band centered near 500 nm.[2]
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Part 2: Intermediates: Characterization and
Reactivity
The transient species generated from the photolysis of Mn₂(CO)₁₀ are highly reactive and

dictate the course of subsequent chemical transformations. Their study requires specialized

time-resolved spectroscopic techniques.

The Pentacarbonylmanganese Radical: •Mn(CO)₅
Structure and Spectroscopy: The •Mn(CO)₅ radical is a 17-electron species. Spectroscopic

and computational studies indicate it possesses a square-pyramidal (C₄ᵥ) structure.[13] Its

most defining experimental feature is a strong, broad absorption in the near-infrared region,

with a maximum at approximately 800 nm.[2]

Reactivity: The primary fate of the •Mn(CO)₅ radical in the absence of other reagents is rapid

bimolecular recombination to regenerate the parent dimer, Mn₂(CO)₁₀.[8]

2 •Mn(CO)₅ → Mn₂(CO)₁₀

This reaction is extremely fast, approaching the diffusion-controlled limit. Flash photolysis

studies in hexane have determined the bimolecular rate constant to be 9.5 x 10⁸ M⁻¹s⁻¹.[8]

This rapid recombination is a key reason why continuous irradiation is necessary to maintain

a steady-state concentration of the radical for synthetic applications.

In the presence of substrates, •Mn(CO)₅ engages in several characteristic radical reactions:

Atom Abstraction: It readily abstracts halogen atoms from organic halides (R-X), a crucial

step in photoinitiated polymerizations and organic synthesis.[4][14] •Mn(CO)₅ + R-X →
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Mn(CO)₅X + •R

Oxidative and Reductive Processes: The radical can be both oxidized and reduced,

participating in a range of redox-neutral and electron-transfer processes.[14]

The Unsaturated Dimer: Mn₂(CO)₉
Structure and Formation: The Mn₂(CO)₉ species is formed via CO loss. Low-temperature

matrix isolation studies using IR spectroscopy have been vital in its characterization,

suggesting a structure with a bridging or semi-bridging CO ligand, formulated as

Mn₂(CO)₈(μ-CO).[11][12] In degassed solutions, this intermediate can be formed via thermal

CO loss from the initially generated •Mn(CO)₅ radicals, followed by reaction with another

radical.[8]

Reactivity: Mn₂(CO)₉ is highly reactive towards nucleophiles. It readily reacts with available

CO to reform the parent Mn₂(CO)₁₀. In the presence of other ligands (L), such as phosphines

or nitriles, it undergoes substitution reactions.

Mn₂(CO)₉ + L → Mn₂(CO)₉L

Intermediate
Species

Key Spectroscopic
Feature

Structure
Primary Fate (in
inert solvent)

•Mn(CO)₅
Transient absorption

λₘₐₓ ≈ 800 nm[2]

Square Pyramidal

(C₄ᵥ)[13]

Bimolecular

Recombination

Mn₂(CO)₉
Transient absorption

λₘₐₓ ≈ 500 nm[2]

Dinuclear with

Bridging CO[11]

Reaction with CO or

solvent

Part 3: Experimental Methodologies for Studying
Transient Species
Elucidating the mechanisms of Mn₂(CO)₁₀ photochemistry requires techniques capable of

resolving events on ultrafast timescales.

Protocol: Nanosecond Flash Photolysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/ja00450a020
https://www.aminer.org/pub/53e9ae04b7602d970380cc17
https://research.cbc.osu.edu/turro.1/wp-content/uploads/2017/11/MM-Photo-1985.pdf
https://pubs.acs.org/doi/pdf/10.1021/ja00410a017
https://opg.optica.org/abstract.cfm?uri=up-1994-TuD.14
https://pubmed.ncbi.nlm.nih.gov/19670842/
https://opg.optica.org/abstract.cfm?uri=up-1994-TuD.14
https://www.aminer.org/pub/53e9ae04b7602d970380cc17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flash photolysis is the quintessential technique for studying the kinetics and spectra of short-

lived intermediates like •Mn(CO)₅.

Objective: To observe the formation and decay of the •Mn(CO)₅ radical and determine its

recombination rate constant.

Methodology:

Sample Preparation: Prepare a solution of Mn₂(CO)₁₀ in a deoxygenated, inert solvent (e.g.,

hexane) in a quartz cuvette. For isolating the Mn-Mn cleavage pathway, saturate the solution

with carbon monoxide (CO) at 1 atm to suppress the formation of Mn₂(CO)₉ by ensuring any

dissociated CO is rapidly replaced.[8]

Excitation: Irradiate the sample with a short, high-energy pulse of light (e.g., from a Nd:YAG

or N₂ laser) at a wavelength absorbed by Mn₂(CO)₁₀ (e.g., 337 or 355 nm).[3][8]

Probing: Pass a continuous beam of light from a monitoring lamp (e.g., a Xenon arc lamp)

through the sample, perpendicular to the excitation pulse.

Detection: Use a monochromator to select a specific wavelength (e.g., 800 nm for •Mn(CO)₅)

and a fast detector (photomultiplier tube) to measure the change in absorbance over time.

Data Acquisition: Record the transient absorbance signal on a digital oscilloscope. The signal

will show a rapid increase upon the flash (formation of •Mn(CO)₅) followed by a decay as the

radicals recombine.

Kinetic Analysis: Analyze the decay trace. The recombination of •Mn(CO)₅ follows second-

order kinetics. A plot of 1/ΔA versus time will yield a straight line, the slope of which is

proportional to the bimolecular rate constant.[8]
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Part 4: Applications in Synthesis and Drug
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The controlled generation of radicals and coordinatively unsaturated species from Mn₂(CO)₁₀

provides powerful tools for synthetic chemistry and beyond.

Photoinitiated Atom Transfer Radical Chemistry
A major application of Mn₂(CO)₁₀ is in photoinitiated atom transfer radical (ATR) reactions,

particularly with organic halides. The photogenerated •Mn(CO)₅ radical acts as a highly efficient

halogen atom abstractor, creating an organic radical that can participate in subsequent

reactions like polymerization or cyclization.[4][5]

Click to download full resolution via product page

This methodology is particularly valuable as it operates under mild, visible-light conditions and

provides a high degree of control over the reaction, enabling the synthesis of complex

macromolecular structures like block and graft copolymers.[4]

Photo-CORMs: Light-Triggered CO Release
Carbon monoxide is now recognized as a gasotransmitter with significant physiological roles,

including anti-inflammatory and vasodilatory effects. The therapeutic delivery of CO is

challenging, but photo-CORMs offer a solution by releasing CO with high spatial and temporal

control using light. Mn₂(CO)₁₀ is a prototypical photo-CORM. Upon irradiation, the Mn-Mn bond

breaks, and the resulting •Mn(CO)₅ radicals can undergo further reactions that lead to the

sequential loss of all ten CO ligands.[6][7]

A significant advance in this area is the use of triplet sensitizers to activate Mn₂(CO)₁₀ with

lower-energy visible or red light, which has better tissue penetration.[6][7] A photosensitizer

absorbs the red light, enters an excited triplet state, and then transfers its energy to the

Mn₂(CO)₁₀, inducing the same dissociative chemistry that normally requires UV light.[6][7] This

strategy dramatically expands the potential of manganese carbonyls in phototherapy.

Conclusion
The photochemistry of decacarbonyldimanganese is a rich field that beautifully illustrates the

interplay between electronic structure, primary photochemical events, and the reactivity of
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transient intermediates. The two competing pathways—Mn-Mn bond homolysis and CO loss—

provide access to distinct reactive species, •Mn(CO)₅ and Mn₂(CO)₉, which have been

harnessed for a wide range of applications. From fundamental kinetic studies using flash

photolysis to the sophisticated design of photoinitiating systems and light-activated drugs,

Mn₂(CO)₁₀ continues to be a molecule of profound scientific interest and practical utility,

bridging the gap between fundamental organometallic chemistry and applied materials science

and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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